molecular formula C19H16Cl2FNO B3882206 (2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B3882206
M. Wt: 364.2 g/mol
InChI Key: UQZWXZLLYVIQPC-RUDMXATFSA-N
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Description

The compound “1-[3-(3,4-dichlorophenyl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains an acryloyl group (a type of unsaturated carbonyl group), a dichlorophenyl group (a type of aromatic ring with two chlorine substituents), and a tetrahydroquinoline group (a type of heterocyclic compound containing a nitrogen atom). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acryloyl group suggests potential sites for nucleophilic attack, and the dichlorophenyl group could participate in electrophilic aromatic substitution reactions. The tetrahydroquinoline group is a heterocyclic ring, which could have interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the acryloyl group) could make it somewhat polar, affecting its solubility in different solvents. The dichlorophenyl group could make the compound relatively heavy and possibly increase its boiling point .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., the type of biological system, the presence of other molecules, etc.). Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity. This could potentially lead to new insights and applications .

Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2FNO/c1-12-2-5-14-11-15(22)6-8-18(14)23(12)19(24)9-4-13-3-7-16(20)17(21)10-13/h3-4,6-12H,2,5H2,1H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZWXZLLYVIQPC-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C=CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(N1C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Reactant of Route 5
(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-3-(3,4-dichlorophenyl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

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